2,2'-O-Cyclouridine
Overview
Description
2,2'-O-Cyclouridine is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isotope Effect Studies in Nucleic Acids : 2,2'-O-Cyclouridine has been used in the synthesis of isotopically labeled materials, such as [2'-18O]uridine, which are crucial for investigating the mechanisms of nucleotidyl transfer reactions in nucleic acids. This isotopic labeling helps in understanding the enzymatic processes involving RNA and DNA at a molecular level (Dai et al., 2008).
Structural Analysis and Modification : The compound has been a subject of X-ray crystallographic studies, which confirm its structure and provide insights into its molecular configuration. Such structural knowledge is crucial for designing modified nucleotides and understanding their interactions (Brown et al., 1956).
Influence on Sugar Conformation : Research on the molecular and crystal structure of this compound has shown that its cyclization influences the sugar conformation of pyrimidine nucleosides, a factor important in the design of nucleoside analogs for therapeutic applications (Suck & Saenger, 1973).
Synthesis of C-Cyclouridine : The synthesis of 6,5'-C-Cyclouridine, a conformational mimic useful for investigating interactions between nucleosides and enzymes, was achieved through a novel tandem radical hydrogen transfer and cyclization reaction. This synthesis pathway opens avenues for the creation of novel nucleoside analogs (Yoshimura et al., 2007).
Development of Antiviral Agents : An efficient process for converting 2,2'-cyclouridine to 2′-azido-2′-deoxyuridine, a compound with potential antiviral applications, has been developed. This process highlights the role of this compound in the synthesis of medically significant compounds (Kirschenheuter et al., 1994).
Synthesis of Nucleotides : Procedures for synthesizing protected 2,2'-O-Cyclouridines and incorporating them into dinucleoside monophosphates have been developed. This advancement aids in the study of nucleic acid chemistry and the synthesis of novel nucleotide analogs (Ogilvie & Iwacha, 1974).
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863264 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-77-4, 2390200-32-3 | |
Record name | Cyclouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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